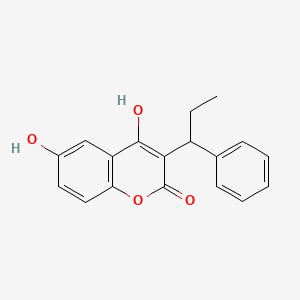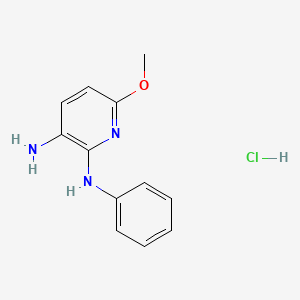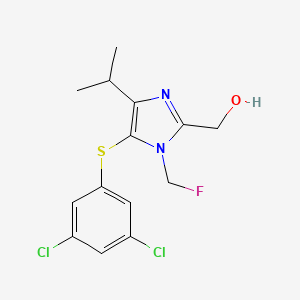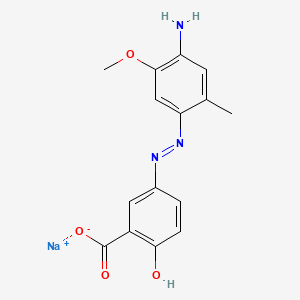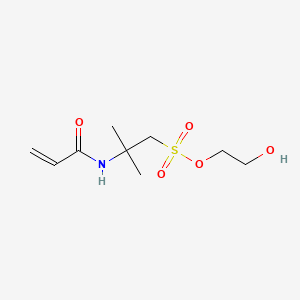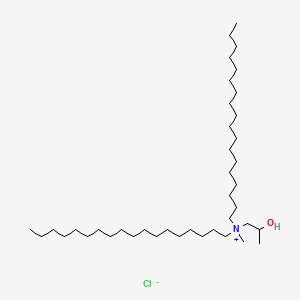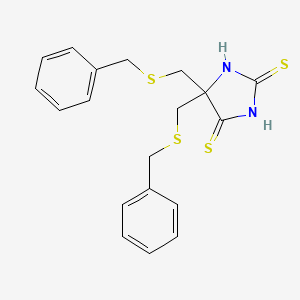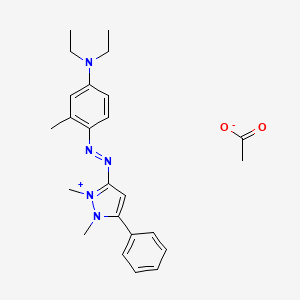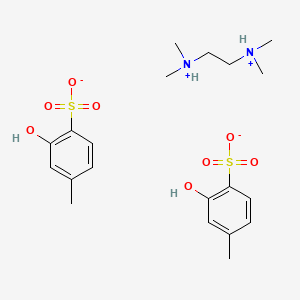
N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of N,N,N’,N’-Tetramethylethylenediamine, which is a bidentate tertiary amine with good solvating properties and is commonly used as a ligand in organolithium chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) typically involves the reaction of N,N,N’,N’-Tetramethylethylenediamine with m-cresol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N,N’,N’-Tetramethylethylenediamine: This is synthesized by reacting ethylenediamine with methyl iodide, followed by treatment with a base such as sodium hydroxide to obtain the free amine.
Reaction with m-cresol-6-sulphonic acid: The prepared N,N,N’,N’-Tetramethylethylenediamine is then reacted with m-cresol-6-sulphonic acid under controlled temperature and pH conditions to form the bis(m-cresol-6-sulphonate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted products where the sulphonate groups are replaced by other functional groups.
科学的研究の応用
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Employed in electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in catalysis and organometallic chemistry, where the compound facilitates various chemical reactions by stabilizing reactive intermediates . The molecular targets and pathways involved include the coordination of the amine groups with metal centers, leading to the formation of stable complexes.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.
N,N-Dimethylethylenediamine: A related compound with similar properties but different reactivity and applications.
Ethylenediamine: The parent compound from which N,N,N’,N’-Tetramethylethylenediamine is derived.
Uniqueness
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial processes.
特性
CAS番号 |
79093-72-4 |
|---|---|
分子式 |
C20H32N2O8S2 |
分子量 |
492.6 g/mol |
IUPAC名 |
2-(dimethylazaniumyl)ethyl-dimethylazanium;2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.C6H16N2/c2*1-5-2-3-7(6(8)4-5)12(9,10)11;1-7(2)5-6-8(3)4/h2*2-4,8H,1H3,(H,9,10,11);5-6H2,1-4H3 |
InChIキー |
VUXWDSNOIHYPMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.C[NH+](C)CC[NH+](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
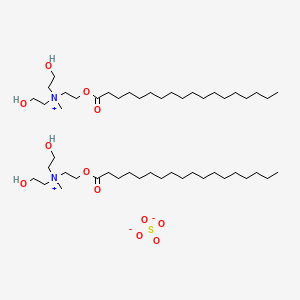
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)

